5-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of pyrazole, triazole, and tetrahydrofuran moieties. These structural elements confer a range of chemical and biological properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, the triazole ring, and the incorporation of the tetrahydrofuran moiety. Common reagents used in these reactions include hydrazines, aldehydes, and thiols, under conditions such as reflux in organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
Chemical Reactions Analysis
Types of Reactions
5-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrazole or triazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and triazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .
Scientific Research Applications
5-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding
Properties
IUPAC Name |
3-[(2,5-dimethylpyrazol-3-yl)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-9-6-10(17(2)16-9)7-12-14-15-13(20)18(12)8-11-4-3-5-19-11/h6,11H,3-5,7-8H2,1-2H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHBGHYUPCZBPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC2=NNC(=S)N2CC3CCCO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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